Eicosadienoic acid

Übersicht

Beschreibung

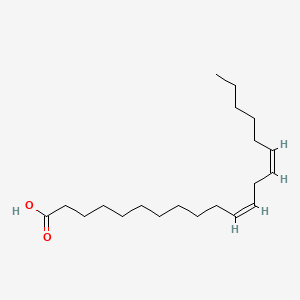

(11Z,14Z)-icosadienoic acid is an icosadienoic acid with double bonds at positions 11 and 14 (both Z). It has a role as a metabolite. It is a conjugate acid of an (11Z,14Z)-icosadienoate. It derives from a hydride of an icosanoic acid.

Eicosadienoic acid is a natural product found in Salvia hispanica, Arbacia punctulata, and other organisms with data available.

This compound is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and exactly 2 double bonds. At least 5 different isomers can be called by this name.

Biologische Aktivität

Eicosadienoic acid (20:2, n-6), also known as cis-11,14-eicosadienoic acid, is a polyunsaturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, including anti-inflammatory effects, metabolic implications, and potential therapeutic applications.

Chemical Structure and Sources

This compound is a long-chain fatty acid characterized by two double bonds at the 11th and 14th carbon positions. It is primarily found in animal tissues and certain plant oils. Its presence in the diet can influence lipid metabolism and inflammatory processes.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. Research conducted on extracts from the echinoderm Marthasterias glacialis demonstrated that this compound, when combined with other compounds, significantly reduced levels of pro-inflammatory markers such as COX-2 and iNOS in macrophages challenged with lipopolysaccharides (LPS) .

Table 1: Effects of this compound on Inflammatory Markers

| Compound | COX-2 Reduction (%) | iNOS Reduction (%) |

|---|---|---|

| This compound (10 µM) | 30 | 20 |

| Combined Extract | 50 | 40 |

| Control (LPS Only) | 0 | 0 |

This table summarizes the impact of this compound on key inflammatory markers, indicating its potential as an anti-inflammatory agent.

Metabolic Implications

This compound is involved in lipid metabolism and has been linked to cardiovascular health. Studies suggest that it may influence low-density lipoprotein (LDL) particle size and composition, potentially affecting heart disease risk . The fatty acid's role in modulating lipid profiles highlights its importance in dietary considerations.

Case Studies and Research Findings

- Case Study on Lipid Profiles : A study investigating the dietary intake of various fatty acids found that higher levels of this compound correlated with improved lipid profiles in subjects at risk for cardiovascular diseases. The research indicated that diets rich in polyunsaturated fatty acids could lower LDL cholesterol levels and improve overall heart health .

- Antimicrobial Activity : Another investigation into the antimicrobial properties of this compound methyl ester revealed its effectiveness against certain bacterial strains. This suggests potential applications in food preservation and therapeutic formulations .

- Conjugated Fatty Acids : Research on conjugated forms of this compound has indicated potential anti-atherogenic effects, which could be beneficial for preventing plaque formation in arteries .

Wissenschaftliche Forschungsanwendungen

Inflammatory Response Modulation

Eicosadienoic acid has been shown to modulate inflammatory processes in various studies. For instance, research indicates that EDA can alter the responsiveness of macrophages to inflammatory stimuli such as lipopolysaccharide (LPS). When macrophages are exposed to LPS, EDA decreases the production of nitric oxide while increasing levels of prostaglandin E2 and tumor necrosis factor-α. This modulation suggests that EDA may play a role in regulating inflammation and could be considered for therapeutic strategies in inflammatory diseases .

Table 1: Effects of this compound on Inflammatory Mediators

| Mediator | Effect of this compound |

|---|---|

| Nitric Oxide | Decreased |

| Prostaglandin E2 | Increased |

| Tumor Necrosis Factor-α | Increased |

Metabolic Studies

Recent studies have identified associations between this compound levels and metabolic conditions such as type 2 diabetes mellitus (T2DM). In particular, higher plasma levels of EDA have been inversely related to T2DM risk factors. A systematic review indicated that individuals with elevated EDA levels exhibited significant metabolic disturbances, highlighting its potential as a biomarker for metabolic health .

Table 2: Association of this compound with Metabolic Disorders

| Disorder | Association with this compound |

|---|---|

| Type 2 Diabetes Mellitus | Inverse relationship |

| Metabolic Syndrome | Elevated levels linked to disturbances |

Dietary Implications

The dietary intake of linoleic acid has been shown to influence the levels of this compound in the body. High intakes of linoleic acid lead to increased plasma phospholipid levels of both linoleic acid and this compound, while simultaneously decreasing levels of eicosapentaenoic acid. This suggests that dietary fatty acids can significantly affect the metabolism and availability of this compound, which may have implications for dietary recommendations aimed at managing inflammatory conditions .

Table 3: Dietary Influence on Fatty Acid Composition

| Dietary Fatty Acid | Effect on this compound Levels |

|---|---|

| Linoleic Acid | Increased |

| Arachidonic Acid | No significant change |

Potential Therapeutic Applications

Given its role in modulating inflammation and metabolism, this compound may have therapeutic potential in treating conditions characterized by chronic inflammation, such as cardiovascular disease and obesity. Further research is needed to explore these applications fully and to determine optimal dosages and delivery methods for therapeutic use.

Case Study: this compound in Inflammatory Bowel Disease

A preliminary study suggested that omega-6 fatty acids, including this compound, may contribute to the pathophysiology of inflammatory bowel disease (IBD). The findings indicated a correlation between elevated omega-6 fatty acids and increased inflammatory markers in IBD patients, pointing toward a potential area for intervention using dietary modifications or supplementation with omega-3 fatty acids to balance the omega-6/omega-3 ratio .

Eigenschaften

IUPAC Name |

(11Z,14Z)-icosa-11,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXIVVZCUAHUJO-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912353 | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5598-38-9 | |

| Record name | Homo-γ-linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homo-gamma-linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-11,14-Eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.